molecular formula C15H25Cl3SSi B14252803 11-(3-Thienyl)undecyltrichlorosilane CAS No. 255869-26-2

11-(3-Thienyl)undecyltrichlorosilane

Cat. No.: B14252803
CAS No.: 255869-26-2
M. Wt: 371.9 g/mol
InChI Key: PZGXPPJWXWJIJP-UHFFFAOYSA-N
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Description

11-(3-Thienyl)undecyltrichlorosilane is an organosilicon compound characterized by the presence of a thiophene ring attached to an undecyl chain, which is further bonded to a trichlorosilane group. This compound is notable for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in surface modification and nanotechnology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Thienyl)undecyltrichlorosilane typically involves the reaction of 11-bromo-1-undecene with thiophene in the presence of a palladium catalyst to form 11-(3-thienyl)undecene. This intermediate is then subjected to hydrosilylation with trichlorosilane to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .

Chemical Reactions Analysis

Types of Reactions: 11-(3-Thienyl)undecyltrichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 11-(3-Thienyl)undecyltrichlorosilane primarily involves the formation of self-assembled monolayers (SAMs) on substrates. The trichlorosilane group reacts with hydroxyl groups on the substrate surface, forming covalent Si-O bonds. This results in a densely packed monolayer with the thiophene rings oriented outward, providing a functional surface for further chemical modifications .

Comparison with Similar Compounds

Uniqueness: 11-(3-Thienyl)undecyltrichlorosilane is unique due to its specific chain length and the presence of the thiophene ring, which imparts distinct electronic and surface properties. This makes it particularly useful in applications requiring precise surface modifications and functionalization .

Properties

CAS No.

255869-26-2

Molecular Formula

C15H25Cl3SSi

Molecular Weight

371.9 g/mol

IUPAC Name

trichloro(11-thiophen-3-ylundecyl)silane

InChI

InChI=1S/C15H25Cl3SSi/c16-20(17,18)13-9-7-5-3-1-2-4-6-8-10-15-11-12-19-14-15/h11-12,14H,1-10,13H2

InChI Key

PZGXPPJWXWJIJP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCCCCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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